BENGHE Foundational & Exploratory

Check Availability & Pricing

The Chemical Architecture and Synthesis of
SGLT2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGLT2-IN-1

Cat. No.: B600863

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGLT2-IN-1, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the
sodium-dependent glucose cotransporter 2 (SGLT2).[1] As an active metabolite of the widely
prescribed anti-diabetic drug Dapagliflozin, SGLT2-IN-1 plays a significant role in the overall
therapeutic effect of its parent compound.[1][2] This technical guide provides an in-depth
overview of the chemical structure and a detailed synthesis pathway for SGLT2-IN-1, tailored
for professionals in the field of drug discovery and development.

Chemical Structure

SGLT2-IN-1 is a C-aryl glucoside, a class of compounds known for their stability and efficacy
as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES
notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-
(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1[2]
Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO|[2]

Molecular Formula: C19H21ClOs
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Molecular Weight: 380.82 g/mol

Synthesis Pathway

The synthesis of SGLT2-IN-1 can be achieved through the de-ethylation of its parent drug,
Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl
ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.[2]
This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (SGLT2-IN-
1).

Synthesis Workflow

o T Reflux, 16h SGLT2-IN-1
Aqueous HBr (48% wi/w) Dapagliflozin (O-desethyl Dapaglifiozin)

Click to download full resolution via product page

Synthesis of SGLT2-IN-1 from Dapagliflozin.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of SGLT2-IN-1 from
Dapagliflozin as described in the cited literature.
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Parameter Value Reference
Starting Material Dapagliflozin [2]
Aqueous Hydrobromic Acid
Reagent [2]
(48% wiw)
Reaction Time 16 hours [2]
Reaction Temperature Gentle reflux [2]

(2S,3R,4R,5S,6R)-2-(4-chloro-

3-(4-hydroxybenzyl)phenyl)-6-
Product (4-hy y yhphenyl) [2]

(hydroxymethyl)tetrahydro-2H-

pyran-3,4,5-triol (SGLT2-IN-1)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of SGLT2-IN-1 based on the
published method.[2]

Objective: To synthesize SGLT2-IN-1 (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

Dapagliflozin

e Agueous Hydrobromic Acid (48% w/w)

e \Water

o Ethyl acetate

e Round-bottom flask

o Reflux condenser

e Heating mantle

e Separatory funnel
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e Rotary evaporator
Procedure:

o A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6
equivalents) is placed in a round-bottom flask.

e The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.
 After the reaction is complete, the mixture is cooled to ambient temperature.

e The cooled reaction mass is partitioned between water and ethyl acetate.

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
e The combined organic layers are washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate and filtered.

e The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.

 Further purification can be performed using column chromatography if necessary.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a
detailed synthesis pathway for SGLT2-IN-1. The provided experimental protocol offers a
practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is
intended to support researchers and drug development professionals in their efforts to study
and utilize this compound in the advancement of diabetes and related metabolic disease
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [The Chemical Architecture and Synthesis of SGLT2-IN-
1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600863#sglt2-in-1-chemical-structure-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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